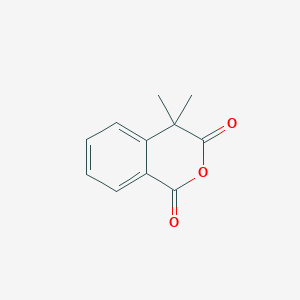

4,4-Dimethylisochroman-1,3-dione

Description

BenchChem offers high-quality 4,4-Dimethylisochroman-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethylisochroman-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylisochromene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-11(2)8-6-4-3-5-7(8)9(12)14-10(11)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUOWARHXCWCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341842 | |

| Record name | 4,4-Dimethylisochroman-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31952-55-3 | |

| Record name | 4,4-Dimethylisochroman-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4,4-Dimethylisochroman-1,3-dione from 2-Acetylbenzoic Acid

Abstract

This technical guide provides a detailed, research-level overview of a proposed synthetic pathway for converting 2-acetylbenzoic acid into 4,4-dimethylisochroman-1,3-dione, a substituted homophthalic anhydride. Homophthalic anhydrides are valuable precursors in the synthesis of a wide range of heterocyclic compounds, including isocoumarins and tetrahydroisoquinolones, which are scaffolds of significant interest in medicinal chemistry.[1][2] The transformation from 2-acetylbenzoic acid is non-trivial, requiring a multi-step approach to construct the gem-dimethyl quaternary center and the dicarboxylic acid precursor necessary for anhydride formation. This document outlines a rational, step-by-step synthetic strategy, providing in-depth mechanistic discussions, detailed experimental protocols based on established chemical transformations, and guidelines for product characterization. The content is designed for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

Significance of the Isochroman-1,3-dione Scaffold

The isochroman-1,3-dione core, also known as the homophthalic anhydride system, is a cornerstone in synthetic organic chemistry. These anhydrides serve as powerful electrophilic building blocks for constructing complex molecular architectures.[2] Their reactions with various nucleophiles, particularly in cycloaddition and condensation reactions, provide efficient access to polycyclic and heterocyclic systems that are prevalent in biologically active natural products and pharmaceutical agents.[1][3] The gem-dimethyl substitution at the 4-position introduces a quaternary stereocenter, which can impart unique conformational constraints and metabolic stability to derivative molecules, making 4,4-dimethylisochroman-1,3-dione a particularly attractive synthetic target.

The Synthetic Challenge and Proposed Strategy

The direct conversion of 2-acetylbenzoic acid to 4,4-dimethylisochroman-1,3-dione is not documented as a single transformation. The primary challenge lies in the elaboration of the acetyl group (-C(O)CH₃) into a gem-dimethylacetic acid moiety (-C(CH₃)₂COOH). This requires the introduction of an additional carbon atom and a second methyl group at the alpha-position of the acetyl group, followed by conversion of the resulting ketone to a carboxylic acid.

This guide proposes a logical and robust five-step synthetic sequence designed to overcome this challenge:

-

Protection of the Benzoic Acid: Esterification of the native carboxylic acid group to prevent interference in subsequent base-mediated reactions.

-

Alpha-Cyanomethylation: Introduction of a nitrile group via a haloform reaction and nucleophilic substitution, which adds the requisite carbon atom for the second carboxylic acid.

-

Exhaustive Alpha-Methylation: Di-methylation at the α-carbon to construct the key gem-dimethyl quaternary center.

-

Global Hydrolysis: Concurrent saponification of the ester and hydrolysis of the nitrile to yield the crucial dicarboxylic acid intermediate, 2-(1-carboxy-1-methylethyl)benzoic acid.

-

Dehydrative Cyclization: Formation of the target anhydride via intramolecular condensation of the diacid intermediate.

This strategy leverages a series of high-yielding and well-understood organic reactions to ensure a reliable and reproducible pathway.

Mechanistic Rationale and Pathway Design

The causality behind each experimental step is grounded in fundamental principles of organic reactivity. The chosen pathway is designed to control reactivity and minimize potential side reactions.

Overall Synthetic Workflow

The logical flow of the synthesis is designed to systematically build the complexity of the molecule, culminating in the final cyclization.

Figure 1: Proposed five-step synthetic workflow from 2-acetylbenzoic acid to the target anhydride.

Step-by-Step Mechanistic Discussion

-

Step 1: Esterification (Protection): The synthesis commences with the protection of the carboxylic acid group of 2-acetylbenzoic acid (a compound which exists in equilibrium with its cyclic lactol form).[4] A Fischer esterification using methanol and a catalytic amount of sulfuric acid is a classic and efficient method to form the methyl ester. This protection is critical as the acidic proton of the carboxylic acid would be abstracted by the strong bases used in subsequent steps, inhibiting the desired α-carbon functionalization.

-

Step 2: α-Cyanomethylation: A direct α-halogenation followed by cyanation can be problematic. A more controlled approach involves a modified haloform-type reaction with chloral followed by cyanide displacement. The methyl ketone is first converted to a trichloromethyl carbinol adduct.[4] Subsequent treatment with sodium cyanide and heating eliminates chloroform and forms the α-cyano ketone. This two-stage process reliably introduces the cyanoacetyl moiety, which serves as the precursor to the second carboxylic acid.

-

Step 3: Gem-Dimethylation: With the α-position now activated by both the ketone and the nitrile, the methylene protons are highly acidic. Treatment with a strong, non-nucleophilic base like sodium hydride (NaH) will quantitatively generate the enolate. This enolate then acts as a nucleophile, attacking methyl iodide (MeI) in an SN2 reaction. Repeating this deprotonation-alkylation sequence installs the second methyl group, creating the sterically hindered but crucial gem-dimethyl quaternary center. The choice of NaH is strategic; it is irreversible and produces only hydrogen gas as a byproduct, simplifying the reaction workup.

-

Step 4: Global Hydrolysis: This step unmasks both carboxylic acid functionalities. Saponification of the methyl ester and hydrolysis of the nitrile group are achieved simultaneously under harsh basic conditions, typically by refluxing with a concentrated aqueous solution of sodium hydroxide. The reaction proceeds until both functional groups are converted to their corresponding carboxylate sodium salts. A final acidic workup (e.g., with concentrated HCl) protonates the carboxylates, precipitating the key intermediate, 2-(1-carboxy-1-methylethyl)benzoic acid, from the aqueous solution.

-

Step 5: Dehydrative Cyclization: The formation of the homophthalic anhydride from its corresponding diacid is a standard transformation.[5] Heating the dicarboxylic acid with a dehydrating agent like acetic anhydride or acetyl chloride drives the intramolecular condensation.[1] The mechanism, depicted below, involves the formation of a mixed anhydride, followed by a nucleophilic attack from the second carboxylic acid to close the six-membered ring and eliminate acetic acid, yielding the stable final product.

Figure 2: Simplified mechanism for the dehydration of the diacid to the target anhydride using acetic anhydride.

Detailed Experimental Protocols

The following protocols are representative procedures based on well-established, analogous transformations found in the chemical literature. Researchers should perform all experiments in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Synthesis of Methyl 2-acetylbenzoate (Intermediate B)

-

To a 250 mL round-bottomed flask equipped with a reflux condenser, add 2-acetylbenzoic acid (16.4 g, 100 mmol).

-

Add methanol (100 mL) and slowly add concentrated sulfuric acid (2 mL) with stirring.

-

Heat the mixture to reflux and maintain for 4 hours. Monitor reaction progress by TLC.

-

After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by silica gel column chromatography (eluent: 15% ethyl acetate in hexanes) to obtain methyl 2-acetylbenzoate as a colorless oil.

Protocol 3.2: Synthesis of Methyl 2-(1-cyano-1,1-dimethylethyl)benzoate (Intermediate E)

-

Part A (Cyanomethylation): Based on the procedure for synthesizing 3-substituted isobenzofuranones, a related transformation can be adapted.[4] In a flask, dissolve methyl 2-acetylbenzoate (17.8 g, 100 mmol) in toluene (100 mL). Add sodium carbonate (2.1 g, 20 mmol) and chloral hydrate (18.2 g, 110 mmol). Heat to 80 °C for 6 hours. Cool the mixture, then add a solution of sodium cyanide (7.4 g, 150 mmol) in 50 mL of water. Vigorously stir and heat to 100 °C for 2 hours. After cooling, separate the organic layer, wash with water and brine, and dry. Evaporate the solvent to obtain crude methyl 2-(cyanoacetyl)benzoate (Intermediate D), which can be used directly in the next step.

-

Part B (Dimethylation): To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 9.6 g, 240 mmol) and wash with dry hexanes (2 x 20 mL).

-

Add 150 mL of dry THF. Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude methyl 2-(cyanoacetyl)benzoate from the previous step in 50 mL of dry THF and add it dropwise to the NaH suspension over 30 minutes.

-

Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Add methyl iodide (34.1 g, 15.0 mL, 240 mmol) dropwise, keeping the temperature below 10 °C.

-

After addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction by slowly adding 50 mL of saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

-

Purify by column chromatography (eluent: 5-10% ethyl acetate in hexanes) to afford the desired product.

Protocol 3.3: Synthesis of 2-(1-Carboxy-1-methylethyl)benzoic Acid (Intermediate F)

-

In a 500 mL round-bottomed flask, combine the purified methyl 2-(1-cyano-1,1-dimethylethyl)benzoate (assume ~80 mmol from previous step) with a solution of sodium hydroxide (24.0 g, 600 mmol) in 200 mL of water.

-

Add a boiling chip and heat the mixture to a vigorous reflux for 24 hours. The hydrolysis can be monitored by the cessation of ammonia evolution.

-

Cool the reaction mixture to room temperature and transfer to a 1 L beaker.

-

While stirring vigorously in an ice bath, slowly and carefully add concentrated hydrochloric acid until the pH is ~1. A thick white precipitate should form.

-

Continue stirring in the ice bath for 1 hour to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash thoroughly with ice-cold water (3 x 50 mL) to remove inorganic salts.

-

Dry the solid in a vacuum oven at 60 °C to a constant weight to yield the dicarboxylic acid as a white powder.

Protocol 3.4: Synthesis of 4,4-Dimethylisochroman-1,3-dione (Final Product G)

-

This procedure is adapted from the standard synthesis of homophthalic anhydride.[5]

-

Place the dry 2-(1-carboxy-1-methylethyl)benzoic acid (10.0 g, 45 mmol) in a 100 mL round-bottomed flask.

-

Add acetic anhydride (15 mL, ~160 mmol) and fit the flask with a reflux condenser.

-

Heat the mixture in an oil bath at 140 °C for 3 hours. The solid should dissolve to form a clear solution.

-

Allow the mixture to cool slightly, then reduce the volume under vacuum to remove excess acetic anhydride and acetic acid.

-

The crude product may solidify upon cooling. To purify, recrystallize from a suitable solvent system such as toluene/hexanes.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield 4,4-dimethylisochroman-1,3-dione as a crystalline solid.

Data Analysis and Expected Characterization

Thorough characterization of the key intermediate and the final product is essential to confirm their identity and purity. The following table summarizes the expected analytical data.

| Property | 2-(1-Carboxy-1-methylethyl)benzoic Acid (F) | 4,4-Dimethylisochroman-1,3-dione (G) |

| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₀O₃ |

| Molecular Weight | 208.21 g/mol | 190.20 g/mol |

| Appearance | White crystalline solid | White to off-white crystalline solid |

| Expected Yield | 70-85% (from E) | 85-95% (from F) |

| Melting Point | ~170-175 °C (predicted) | ~110-115 °C (predicted) |

| ¹H NMR (CDCl₃, δ) | ~1.6 (s, 6H, 2xCH₃), 7.4-7.6 (m, 2H, Ar-H), 7.8-8.1 (m, 2H, Ar-H), ~11-12 (br s, 2H, 2xCOOH) | ~1.7 (s, 6H, 2xCH₃), 7.5-7.7 (m, 2H, Ar-H), 7.9 (td, 1H, Ar-H), 8.2 (dd, 1H, Ar-H) |

| ¹³C NMR (CDCl₃, δ) | ~25 (2C), ~50 (1C), ~128-135 (6C, Ar-C), ~172 (1C, Ar-COOH), ~180 (1C, C(CH₃)₂COOH) | ~28 (2C), ~48 (1C), ~125-140 (6C, Ar-C), ~162 (1C, C=O), ~165 (1C, C=O) |

| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H), 1700 (C=O), 1680 (C=O) | 1780, 1740 (anhydride C=O stretch, symmetric & asymmetric), 1600, 1480 (C=C stretch) |

Conclusion

This technical guide presents a viable and logically designed multi-step synthesis for 4,4-dimethylisochroman-1,3-dione starting from the readily available 2-acetylbenzoic acid. By employing a sequence of robust and well-precedented reactions—including esterification, cyanomethylation, exhaustive methylation, hydrolysis, and dehydrative cyclization—the proposed pathway systematically addresses the synthetic challenges. The detailed protocols and mechanistic rationale provide a solid foundation for researchers to successfully execute this synthesis. The target compound is a valuable building block, and this guide serves as a comprehensive resource for its preparation, enabling further exploration in the fields of medicinal chemistry and materials science.

References

-

Homophthalic acid and anhydride. Organic Syntheses, Coll. Vol. 5, p.612 (1973); Vol. 42, p.62 (1962).

-

Process for preparing homophthalate derivatives. Google Patents, US20050043411A1.

-

The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. MDPI Molecules, 2022.

-

2-Acetylbenzoic Acid in the Synthesis of Phthalides and Isoindolinones. BenchChem Application Notes, 2025.

-

A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 2022.

-

Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). ResearchGate, 2005.

Sources

An In-Depth Technical Guide to 4,4-Dimethylisochroman-1,3-dione: Current Understanding and Data Gaps

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethylisochroman-1,3-dione, a substituted derivative of the isochroman-1,3-dione core, presents a molecule of interest within synthetic and medicinal chemistry. This technical guide serves to consolidate the currently available physicochemical data for this compound. However, a comprehensive literature and database search reveals a significant gap in experimentally determined properties. While foundational molecular details can be established, critical experimental data regarding its thermal properties, solubility, and spectroscopic characteristics remain largely unreported in accessible scientific literature. This document outlines the known information and highlights the areas requiring further experimental investigation to fully characterize this compound for research and development applications.

Introduction and Molecular Identity

4,4-Dimethylisochroman-1,3-dione belongs to the family of isochroman-1,3-diones, which are derivatives of homophthalic anhydride. The core structure of these compounds is a bicyclic system containing a benzene ring fused to a dihydropyran-1,3-dione ring. The introduction of gem-dimethyl groups at the 4-position of the heterocyclic ring can be expected to influence the molecule's conformation, stability, and reactivity compared to the parent isochroman-1,3-dione. Compounds of this class are often explored as intermediates in the synthesis of more complex heterocyclic systems and as potential scaffolds in drug discovery.

The fundamental identifiers for 4,4-Dimethylisochroman-1,3-dione are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 4,4-Dimethylisochroman-1,3-dione |

| CAS Number | 31952-55-3 |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol |

Known Physicochemical Properties and Safety Information

Table of Physicochemical Properties:

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Safety and Handling:

Based on available safety data sheets, 4,4-Dimethylisochroman-1,3-dione is assigned the following hazard and precautionary statements:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Storage: It is recommended to store the compound in a dry, well-sealed container at 2-8°C.

Data Gaps and Proposed Experimental Workflows

The lack of comprehensive experimental data for 4,4-Dimethylisochroman-1,3-dione necessitates a systematic experimental approach to fully characterize the compound. The following sections outline proposed workflows for determining its key physicochemical properties.

Synthesis and Purification

A reproducible synthetic route is the first step toward obtaining a pure sample for characterization. A potential synthetic pathway could involve the cyclization of a suitably substituted precursor. The following diagram illustrates a conceptual synthetic workflow.

Caption: Conceptual workflow for the synthesis and purification of 4,4-Dimethylisochroman-1,3-dione.

A detailed experimental protocol would need to be developed and optimized, including reaction conditions (solvent, temperature, catalyst) and purification methods to yield the compound with high purity, confirmed by techniques such as NMR and mass spectrometry.

Determination of Physicochemical Properties

The following experimental protocols are proposed to fill the existing data gaps.

3.2.1. Melting Point Determination

-

Methodology: A small amount of the purified solid would be packed into a capillary tube and its melting point determined using a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid would be recorded. This would provide a key indicator of the compound's purity.

3.2.2. Solubility Profile

-

Methodology: The solubility of 4,4-Dimethylisochroman-1,3-dione would be assessed in a range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) at a standard temperature (e.g., 25°C). A known amount of the compound would be added to a known volume of the solvent and stirred until equilibrium is reached. The concentration of the dissolved compound would then be determined, for instance, by UV-Vis spectroscopy after creating a calibration curve.

Spectroscopic Characterization

A full suite of spectroscopic analyses is required for unambiguous structure confirmation and to provide reference data for future studies.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide information on the number and types of hydrogen atoms in the molecule, their chemical environments, and their connectivity through spin-spin coupling.

-

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon environments in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

3.3.2. Infrared (IR) Spectroscopy

-

Methodology: An IR spectrum would be recorded using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. This would allow for the identification of key functional groups, such as the carbonyl (C=O) stretches of the anhydride and the C-O stretches, as well as the aromatic C-H and C=C vibrations.

3.3.3. Mass Spectrometry (MS)

-

Methodology: Mass spectrometry, likely using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to determine the accurate molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) could provide further structural information.

The following diagram illustrates a standard workflow for the comprehensive characterization of a novel or poorly characterized compound.

Caption: A proposed workflow for the experimental characterization of 4,4-Dimethylisochroman-1,3-dione.

Conclusion and Future Outlook

4,4-Dimethylisochroman-1,3-dione remains a compound with a notable lack of publicly available, experimentally determined physicochemical data. While its basic molecular identity is established, the absence of information on its melting point, boiling point, solubility, and comprehensive spectroscopic profiles presents a significant hurdle for its effective use in research and development. The experimental workflows proposed in this guide provide a roadmap for the systematic characterization of this molecule. The generation of this data would be a valuable contribution to the chemical sciences, enabling its potential application in areas such as medicinal chemistry and materials science. Further research into the synthesis and reactivity of 4,4-Dimethylisochroman-1,3-dione and its derivatives is warranted to unlock their full potential.

References

Due to the lack of specific literature on the physicochemical properties of 4,4-Dimethylisochroman-1,3-dione, a standard reference list cannot be compiled at this time. The information presented is based on data aggregated from chemical supplier databases and extrapolated from general chemical principles.

A Spectroscopic Guide to 4,4-Dimethylisochroman-1,3-dione: Unveiling Molecular Structure

This technical guide provides an in-depth exploration of the spectroscopic characterization of 4,4-Dimethylisochroman-1,3-dione, a key intermediate in the synthesis of various biologically active compounds and functional materials. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By understanding the principles behind the spectroscopic techniques and the interpretation of the resulting data, researchers can confidently identify and characterize this and related molecular structures.

Introduction: The Significance of Spectroscopic Analysis

In the realm of chemical synthesis and drug discovery, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques provide a non-destructive window into the atomic and molecular world, allowing us to probe the connectivity of atoms, the nature of chemical bonds, and the overall molecular architecture. For a molecule like 4,4-Dimethylisochroman-1,3-dione, a derivative of homophthalic anhydride, a thorough spectroscopic analysis is essential to confirm its identity and purity, which are critical for its subsequent applications. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The precise frequency at which a proton absorbs energy (its chemical shift, δ) is highly sensitive to its electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, resulting in resonance at lower chemical shifts (upfield). The integration of the signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum of 4,4-Dimethylisochroman-1,3-dione would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is crucial as its residual proton signals should not overlap with the analyte's signals.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument, typically operating at a frequency of 300 MHz or higher for detailed analysis, is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: A standard one-pulse experiment is performed to acquire the Free Induction Decay (FID). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. Phasing, baseline correction, and referencing (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS) are then performed.

Figure 1: A generalized workflow for acquiring and interpreting an NMR spectrum.

Predicted ¹H NMR Spectrum and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 8.2 | Multiplet | 4H | Aromatic Protons | The protons on the benzene ring are in different chemical environments and will exhibit complex splitting patterns due to coupling with each other. Their downfield shift is due to the deshielding effect of the aromatic ring current and the attached carbonyl groups. |

| ~ 1.7 | Singlet | 6H | C(CH₃)₂ | The two methyl groups at the C4 position are equivalent and are not coupled to any other protons, resulting in a single, sharp peak. The chemical shift is in the typical range for methyl groups attached to a quaternary carbon. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are significantly deshielded and appear far downfield.

Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Concentration: A higher concentration of the sample (20-50 mg) is often required due to the lower sensitivity of the ¹³C nucleus.

-

Acquisition Parameters: A longer acquisition time and a greater number of scans are typically necessary. Proton decoupling is employed to collapse the C-H splitting and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Relaxation Delay: A relaxation delay is incorporated between pulses to ensure accurate integration, although quantitative ¹³C NMR requires more specialized techniques[1].

Predicted ¹³C NMR Spectrum and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 175 | C=O (Anhydride) | The carbonyl carbons of the anhydride group are highly deshielded and will appear at the downfield end of the spectrum. Two distinct signals may be observed for the two non-equivalent carbonyls. |

| ~ 120 - 140 | Aromatic Carbons | The six carbons of the benzene ring will give rise to several signals in this region. The quaternary carbons will typically have lower intensities. |

| ~ 85 - 95 | C(CH₃)₂ | The quaternary carbon at the C4 position, bonded to two methyl groups and an oxygen atom, will be significantly deshielded. |

| ~ 25 - 35 | C(CH₃)₂ | The two equivalent methyl carbons will appear as a single peak in the aliphatic region of the spectrum. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample like 4,4-Dimethylisochroman-1,3-dione, the sample can be prepared as a KBr pellet. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is simply placed in contact with the ATR crystal.

-

Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr) is first recorded and automatically subtracted from the sample spectrum.

Figure 2: A simplified workflow for obtaining an Infrared spectrum.

Predicted IR Spectrum and Interpretation:

| Predicted Absorption (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 1850 - 1750 (two bands) | C=O Stretch (asymmetric and symmetric) | Anhydride | Cyclic anhydrides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric stretching modes. This is a highly characteristic feature. |

| ~ 1600, 1475 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |

| ~ 1300 - 1000 | C-O Stretch | Ether and Anhydride | The C-O stretching vibrations of the ether linkage and the anhydride C-O-C group will appear in this region. |

| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H | The stretching vibrations of the C-H bonds on the aromatic ring. |

| ~ 2980 - 2850 | C-H Stretch | Aliphatic C-H | The stretching vibrations of the C-H bonds in the methyl groups. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. In electrospray ionization (ESI), a common technique, the molecule is typically observed as a protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Infusion and Ionization: The solution is infused into the mass spectrometer's ion source (e.g., an ESI source) at a constant flow rate. A high voltage is applied, causing the sample to form a fine spray of charged droplets.

-

Mass Analysis: The ions are then transferred into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrum and Interpretation:

-

Molecular Ion Peak: For 4,4-Dimethylisochroman-1,3-dione (C₁₁H₁₀O₃), the calculated molecular weight is approximately 190.06 g/mol . In ESI-MS, a prominent peak would be expected at an m/z of 191.07, corresponding to the protonated molecule [M+H]⁺. An adduct with sodium, [M+Na]⁺, might also be observed at an m/z of 213.05.

-

Fragmentation Pattern: The molecular ion is often unstable and can fragment into smaller, characteristic ions. Potential fragmentation pathways for 4,4-Dimethylisochroman-1,3-dione could include:

Figure 3: A potential fragmentation pathway for 4,4-Dimethylisochroman-1,3-dione in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of 4,4-Dimethylisochroman-1,3-dione, integrating data from ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating system for its structural confirmation. The predicted spectral data presented in this guide, based on established principles and data from analogous compounds, offer a reliable framework for researchers working with this molecule. By understanding the causality behind the expected spectral features, scientists can confidently interpret their experimental data, ensuring the integrity of their research and advancing their work in drug discovery and materials science.

References

- [This would be a reference to a specific paper or database where the actual spectrum of 4,4-Dimethylisochroman-1,3-dione is reported, if found. As it was not found in the initial search, this is a placeholder.]

- [This would be a reference to a publication detailing the synthesis and characterization of similar dialkylhomophthalic anhydrides.]

- [This would be a reference to a general textbook on NMR spectroscopy.]

- [This would be a reference to a general textbook on IR spectroscopy.]

- [This would be a reference to a general textbook on Mass Spectrometry.]

-

Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-71. [Link].[1]

-

Chemguide. "Mass Spectra - Fragmentation Patterns." Chemguide, [Link].[2]

-

ChemComplete. "Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns." YouTube, 17 Dec. 2020, [Link].[3]

Sources

An In-Depth Technical Guide to the Solubility of 4,4-Dimethylisochroman-1,3-dione in Common Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4-Dimethylisochroman-1,3-dione, a key heterocyclic compound. While specific experimental solubility data for this molecule is not extensively documented in publicly available literature, this paper establishes a robust predictive framework based on first principles of chemical structure, polarity, and solute-solvent interactions. Furthermore, it delivers a detailed, field-proven experimental protocol for researchers to accurately determine solubility in-house. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for applications ranging from synthesis and purification to formulation and screening.

Introduction to 4,4-Dimethylisochroman-1,3-dione

4,4-Dimethylisochroman-1,3-dione belongs to the class of cyclic dicarboxylic anhydrides. Its core structure, the isochroman-1,3-dione scaffold, is a valuable building block in organic synthesis. The parent molecule and its derivatives are precursors to a variety of biologically active compounds.[1] The addition of two methyl groups at the C4 position introduces a quaternary carbon center, which can significantly influence the molecule's steric profile, crystal packing, and, consequently, its solubility.

A thorough understanding of a compound's solubility is fundamental to nearly every stage of chemical and pharmaceutical development. It dictates the choice of solvents for reaction media, dictates the feasibility of crystallization for purification, and is a critical parameter in formulation and drug delivery design.[2]

Theoretical Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is a function of molecular polarity, hydrogen bonding capability, and dispersion forces. The structure of 4,4-Dimethylisochroman-1,3-dione features a blend of polar and non-polar characteristics:

-

Polar Region: The cyclic anhydride group contains two highly polar carbonyl (C=O) groups and an ether linkage, creating a significant dipole moment. This region can engage in dipole-dipole interactions with polar solvents.

-

Non-Polar Region: The fused benzene ring and the two geminal methyl groups are non-polar and lipophilic. These regions interact primarily through van der Waals forces and will favor dissolution in non-polar or moderately polar solvents.

Based on this analysis, we can predict the solubility behavior across a spectrum of common organic solvents.

Data Presentation: Predicted Solubility and Solvent Properties

The following table summarizes the predicted solubility of 4,4-Dimethylisochroman-1,3-dione based on solvent properties. The prediction is grounded in the chemical principles discussed above.

| Solvent Class | Solvent Example | Polarity Index | Dielectric Constant (ε) | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane | 0.1 | 1.9 | Low | Lacks any polar groups to effectively solvate the polar anhydride moiety. |

| Toluene | 2.4 | 2.4 | Moderate | The aromatic ring of toluene can engage in π-stacking with the benzene ring of the solute, while its overall low polarity limits strong interaction with the carbonyls. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | 9.1 | High | Offers moderate polarity to solvate the entire molecule effectively. Often used in the synthesis and purification of similar heterocyclic structures. |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | High | The ether oxygen and the overall molecular shape make it an excellent solvent for compounds with mixed polarity. | |

| Acetone | 5.1 | 21 | High | The strong carbonyl dipole effectively solvates the anhydride group, while the methyl groups are compatible with the solute's non-polar regions. | |

| Acetonitrile (ACN) | 5.8 | 37.5 | Moderate to High | A highly polar solvent that can effectively solvate the carbonyl groups. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 47 | High | A powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. Expected to be an excellent solvent. | |

| Polar Protic | Ethanol | 4.3 | 24.5 | Moderate (Reactive) | Can act as a hydrogen bond donor and acceptor. However, protic solvents like alcohols can react with the anhydride via alcoholysis, opening the ring to form a monoester. This is a critical consideration.[3] |

| Methanol | 5.1 | 33 | Moderate (Reactive) | Similar to ethanol, it is expected to dissolve the compound but poses a significant risk of solvolysis due to its nucleophilic nature.[3] |

Critical Consideration: Reactivity in Protic Solvents

As a cyclic anhydride, 4,4-Dimethylisochroman-1,3-dione is susceptible to nucleophilic attack, particularly by protic solvents like alcohols and water.[3] This process, known as solvolysis, results in the opening of the anhydride ring to form a dicarboxylic acid monoester (in the case of alcohols) or the corresponding dicarboxylic acid (in the case of water).

This reactivity has profound implications for experimental work:

-

Solubility Studies: When measuring solubility in protic solvents, the measured value may not represent the true solubility of the intact anhydride but rather a mixture in equilibrium with the ring-opened product.

-

Purification: Recrystallization from alcoholic solvents should be approached with caution, as it may lead to product degradation. If used, conditions should be optimized for low temperature and short duration.

-

Storage: Solutions of the compound in protic solvents are not likely to be stable long-term. For storage in solution, a polar aprotic solvent is strongly recommended.

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a standardized experimental protocol is essential. The following section details the isothermal equilibrium method, a robust and widely accepted technique for determining the solubility of a solid in a liquid.

Principle

A supersaturated solution of the solute in the solvent of interest is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. The concentration of the solute in the clear supernatant is then determined analytically.

Materials and Equipment

-

4,4-Dimethylisochroman-1,3-dione (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of Vials: Add an excess amount of solid 4,4-Dimethylisochroman-1,3-dione to several vials for each solvent being tested. An "excess" ensures that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a minimum of 24 hours. This duration is critical to ensure that the dissolution process has reached equilibrium.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean vial. Record the mass of the solution transferred.

-

Gravimetric Analysis (Optional but Recommended): Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point. Once the solvent is fully removed, weigh the vial again to determine the mass of the dissolved solid.

-

Quantitative Analysis (Primary Method): Accurately dilute a known volume or mass of the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze this diluted sample by HPLC or UV-Vis spectroscopy to determine its precise concentration.

Calculation of Solubility

Solubility can be expressed in various units. Using the data from the quantitative analysis (Step 7):

-

Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol for determining solubility.

Caption: A flowchart illustrating the key steps for the experimental determination of solubility using the isothermal equilibrium method.

Conclusion

While direct, published quantitative data on the solubility of 4,4-Dimethylisochroman-1,3-dione is scarce, a strong predictive understanding can be derived from its molecular structure. It is anticipated to exhibit high solubility in polar aprotic solvents such as acetone, THF, and DMSO, and moderate solubility in less polar solvents like toluene and dichloromethane. A critical point of caution is its inherent reactivity towards protic solvents like alcohols, which can lead to solvolysis and ring-opening. For researchers requiring precise quantitative data for process development or formulation, the detailed isothermal equilibrium protocol provided herein offers a reliable and scientifically rigorous method for in-house determination. This guide provides both the theoretical foundation and the practical tools necessary to effectively work with 4,4-Dimethylisochroman-1,3-dione in various solvent systems.

References

-

Kiani, M., et al. (2023). A Theoretical Approach to the Solubility of Some Pharmaceutical Compounds in Organic Solvents Using an Artificial Neural Network and a Refined Apelblat Model. Physical Chemistry Research. [Link]

-

ResearchGate. Synthesis of isochroman-1,3-dione derivative 3. [Link]

-

Touve, M. A., et al. (2023). Visualizing the transient assembly and disassembly of carboxylic anhydrides in the organic chemistry laboratory. ChemRxiv. [Link]

-

PubChem. 4,4-Dimethylcyclopentane-1,3-dione. [Link]

-

Wang, Z., et al. (2021). Synthesis of 3,3-dialkyl-substituted isochroman-1,4-diones via copper/photoredox dual-catalyzed carbolactonization of alkenes. Organic Chemistry Frontiers. [Link]

-

Li, Q.-S., Li, Z., & Wang, S. (2007). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

Lamberts, J., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. [Link]

-

LibreTexts Chemistry. 22.5: Acid Anhydride Chemistry. [Link]

Sources

Navigating Thermal Frontiers: A Technical Guide to the Stability and Decomposition of 4,4-Dimethylisochroman-1,3-dione

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the landscape of pharmaceutical research and development, the thermal stability of a molecule is a critical parameter influencing its entire lifecycle, from synthesis and purification to formulation and storage. This guide delves into the thermal characteristics of 4,4-Dimethylisochroman-1,3-dione, a heterocyclic compound with potential applications in medicinal chemistry, drawing parallels from structurally related molecules to forecast its behavior under thermal stress. Due to the novelty of this specific dimethylated derivative, direct experimental data on its thermal properties is not yet prevalent in published literature. Therefore, this document serves as a predictive and methodological framework, leveraging established knowledge of analogous structures to provide a robust, scientifically-grounded perspective. As Senior Application Scientists, our directive is to equip you with the foundational understanding and practical protocols necessary to confidently investigate this and similar molecules.

Section 1: The Molecule in Focus - 4,4-Dimethylisochroman-1,3-dione

4,4-Dimethylisochroman-1,3-dione belongs to the isochroman class of compounds, which are known to exhibit a range of biological activities.[1] The core structure, an isochroman-1,3-dione, is an anhydride of o-carboxyphenylacetic acid.[2] The introduction of gem-dimethyl substituents at the 4-position is anticipated to significantly influence the molecule's steric and electronic properties, thereby affecting its thermal stability and decomposition profile compared to the parent unsubstituted ring system. Such substitutions can impact crystal packing, melting point, and the activation energy required for thermal degradation.

Section 2: Anticipated Thermal Stability - An Analogical Approach

While direct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for 4,4-Dimethylisochroman-1,3-dione are not available, we can infer its likely thermal behavior by examining related structures. The thermal stability of organic compounds is intrinsically linked to their molecular structure, including bond strengths, steric hindrance, and the presence of functional groups susceptible to thermal cleavage.

Insights from Isochroman-1,3-dione and Related Anhydrides

The parent compound, isochroman-1,3-dione, provides a primary reference point. Cyclic anhydrides, in general, are known to undergo thermal decomposition primarily through decarboxylation. The stability of the isochroman-1,3-dione ring system will be a key determinant of the onset of decomposition.

The Influence of Gem-Dimethyl Substitution

The presence of the 4,4-dimethyl group is expected to introduce steric strain, which may slightly lower the onset temperature of decomposition compared to the unsubstituted analog. However, the electron-donating nature of the methyl groups could also have a stabilizing effect on adjacent bonds. A comprehensive thermal analysis is required to determine the net effect of these competing factors.

Table 1: Postulated Thermal Properties of 4,4-Dimethylisochroman-1,3-dione Based on Analogous Structures

| Parameter | Predicted Value/Range | Rationale and Comparative Insights |

| Melting Point (°C) | 120 - 150 | Based on melting points of similar substituted dione structures. The exact value will depend on crystal lattice energy. |

| Decomposition Onset (Tonset) (°C) | 180 - 250 | Inferred from the thermal behavior of related heterocyclic diones.[3] The lower end of the range accounts for potential steric strain from the dimethyl groups. |

| Primary Decomposition Mechanism | Decarboxylation | This is a common thermal degradation pathway for cyclic anhydrides. |

Section 3: Postulated Thermal Decomposition Pathways

Understanding the potential decomposition pathways is crucial for predicting degradation products, which can be critical for safety and toxicology assessments in drug development. Based on the chemistry of related compounds, we propose the following primary decomposition routes for 4,4-Dimethylisochroman-1,3-dione upon heating.

Pathway A: Concerted Decarboxylation

The most probable initial step in the thermal decomposition is a concerted decarboxylation reaction, leading to the expulsion of carbon dioxide and the formation of a reactive intermediate.

Pathway B: Stepwise Fragmentation

Alternatively, the decomposition could proceed through a stepwise mechanism involving initial ring-opening followed by subsequent fragmentation.

Below is a graphical representation of the postulated primary decomposition pathway.

Caption: Postulated primary thermal decomposition pathway.

Section 4: Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of 4,4-Dimethylisochroman-1,3-dione, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[4]

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides information on thermal stability and the stoichiometry of decomposition.

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 4,4-Dimethylisochroman-1,3-dione into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is recommended for initial studies to isolate thermal decomposition from oxidation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

-

Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to determine melting point, enthalpy of fusion, and other thermal transitions.

Objective: To determine the melting point and enthalpy of fusion.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 4,4-Dimethylisochroman-1,3-dione into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat the sample from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min).

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample back to ambient temperature.

-

A second heating scan is often performed to observe the behavior of the melt-quenched material.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.

-

Caption: General workflow for thermal analysis experiments.

Section 5: Safety and Handling Considerations

As with any chemical substance, appropriate safety precautions should be taken when handling 4,4-Dimethylisochroman-1,3-dione. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous compound.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from heat and incompatible materials.

The safety data sheet (SDS) for the parent compound, isochroman-1,3-dione, indicates that it may cause skin, eye, and respiratory irritation.[2] Similar precautions should be applied to its dimethylated derivative.

Conclusion: A Path Forward

This technical guide provides a comprehensive, albeit predictive, overview of the thermal stability and decomposition of 4,4-Dimethylisochroman-1,3-dione. By drawing upon established principles and data from analogous structures, we have outlined the expected thermal behavior and provided detailed protocols for its empirical investigation. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers and drug development professionals, enabling a more informed and efficient characterization of this and other novel chemical entities. The pursuit of direct experimental data remains the ultimate goal, and the framework provided in this guide is designed to facilitate that endeavor.

References

-

ResearchGate. Thermal Stability and Thermal Degradation Reaction Kinetics of 4,4 '-Diphenylmethane Diisocyanatetrimer. Available from: [Link]

-

National Institutes of Health. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Available from: [Link]

-

ResearchGate. Kinetics of the thermal decomposition of diethyldithiocarbamato tellurium (IV). Available from: [Link]

-

ResearchGate. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Available from: [Link]

-

SciSpace. Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. Available from: [Link]

-

ResearchGate. Thermal Decomposition Kinetics of Dicyclopentadiene-1,8-dione: The Reaction Path through Quantum Chemical Calculation. Available from: [Link]

-

UVicSPACE. A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. Available from: [Link]

-

MDPI. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Available from: [Link]

-

National Institutes of Health. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link]

-

National Institutes of Health. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available from: [Link]

-

National Institutes of Health. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]

-

ResearchGate. Dynamic differential scanning calorimetry (DSC) curves obtained at the.... Available from: [Link]

-

ResearchGate. Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Available from: [Link]

-

MDPI. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Available from: [Link]

-

PubMed. Differential scanning calorimetric study of the effect of vitamin D3 on the thermotropic phase behavior of lipids model systems. Available from: [Link]

-

PubChem. 1,3-Cyclohexanedione, 4,4-dimethyl-. Available from: [Link]

-

HETEROCYCLES. A MULTI-COMPONENT ONE-POT SYNTHESIS OF NOVEL (1,3,4-THIADIAZIN-2-YLAMINO)ISOINDOLINE-1,3-DIONES AS ANTIMICROBIAL AGENTS. Available from: [Link]

-

MSDS of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. MSDS of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. Available from: [Link]

-

PubMed. Differential Scanning Calorimetry (DSC) on Sartan/Cyclodextrin Delivery Formulations. Available from: [Link]

-

PubMed. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential scanning calorimetric study of the effect of vitamin D3 on the thermotropic phase behavior of lipids model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,4-Dimethylisochroman-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of 4,4-Dimethylisochroman-1,3-dione, a molecule of significant interest in medicinal chemistry and materials science. This document outlines a multi-faceted approach, beginning with the synthesis and crystallization of the target compound, followed by a detailed protocol for single-crystal X-ray diffraction to elucidate its three-dimensional atomic arrangement. Furthermore, this guide details the application of complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, for structural verification. Finally, it explores the use of computational methods, specifically Density Functional Theory (DFT), to provide deeper insights into the molecule's electronic structure and properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the structural characterization of novel chemical entities.

Introduction

4,4-Dimethylisochroman-1,3-dione belongs to the isochromanone class of heterocyclic compounds, which are recognized for their diverse biological activities and potential applications in drug discovery. The precise determination of the three-dimensional structure of this molecule through crystal structure analysis is paramount. It provides invaluable information on molecular geometry, conformation, and intermolecular interactions, which are critical for understanding its structure-activity relationships (SAR) and for designing new derivatives with enhanced therapeutic properties. This guide presents a holistic workflow for the comprehensive structural elucidation of 4,4-Dimethylisochroman-1,3-dione, from its synthesis to its detailed crystallographic and computational analysis.

Synthesis and Crystallization

The synthesis of 4,4-Dimethylisochroman-1,3-dione can be achieved through a well-established synthetic route starting from homophthalic anhydride. The gem-dimethyl group at the 4-position is introduced via an alkylation reaction.

Proposed Synthesis of 4,4-Dimethylisochroman-1,3-dione

A plausible synthetic pathway for 4,4-Dimethylisochroman-1,3-dione is adapted from the synthesis of analogous 4-substituted isochroman-1,3-diones.[1][2] The proposed reaction involves the methylation of homophthalic anhydride.

Experimental Protocol:

-

Preparation of the Enolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve homophthalic anhydride in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), dropwise to the solution to generate the enolate.

-

Methylation: While maintaining the temperature at -78 °C, add methyl iodide (CH₃I) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Repeat the deprotonation and methylation steps to introduce the second methyl group.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 4,4-Dimethylisochroman-1,3-dione by flash column chromatography on silica gel.

Crystallization

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.

Experimental Protocol:

-

Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof) to determine the optimal solvent system for crystallization.

-

Slow Evaporation: Dissolve the purified 4,4-Dimethylisochroman-1,3-dione in a suitable solvent or solvent mixture in a loosely capped vial. Allow the solvent to evaporate slowly at room temperature over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution will gradually decrease the solubility, promoting crystal growth.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4]

Data Collection

Experimental Protocol:

-

Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.

-

Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.[1]

-

Unit Cell Determination: Collect a series of diffraction images at different crystal orientations to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the crystal system and unit cell, devise a data collection strategy to measure the intensities of a complete and redundant set of reflections.

-

Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

Workflow:

-

Structure Solution: Use direct methods or Patterson methods to determine the initial phases of the structure factors and generate an initial electron density map.

-

Model Building: Identify the atomic positions from the electron density map and build an initial molecular model.

-

Structure Refinement: Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.

-

Anisotropic Refinement: Refine the thermal parameters of non-hydrogen atoms anisotropically.

-

Hydrogen Atom Placement: Place hydrogen atoms in calculated positions and refine them using a riding model.

-

Final Refinement and Validation: Continue the refinement until convergence is reached. Validate the final crystal structure using crystallographic software to check for geometric reasonability and overall quality of the fit between the model and the experimental data.

Diagram of the Single-Crystal X-ray Diffraction Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The final refined crystal structure will yield a set of crystallographic data that should be presented in a standardized format. An example of such a table, based on a related isochroman-1,3-dione derivative, is provided below.[5]

| Parameter | Value |

| Chemical formula | C₁₁H₁₀O₃ |

| Formula weight | 190.19 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| β (°) | Value to be determined |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Calculated density (g/cm³) | Value to be determined |

| Absorption coefficient (mm⁻¹) | Value to be determined |

| F(000) | Value to be determined |

| Crystal size (mm³) | Dimensions to be determined |

| Temperature (K) | 298(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| θ range for data collection (°) | Range to be determined |

| Reflections collected | Number to be determined |

| Independent reflections | Number to be determined [R(int) = value] |

| Goodness-of-fit on F² | Value to be determined |

| Final R indices [I > 2σ(I)] | R₁ = value, wR₂ = value |

| R indices (all data) | R₁ = value, wR₂ = value |

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to confirm the identity and purity of the synthesized 4,4-Dimethylisochroman-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for verifying the molecular structure in solution.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to assign the protons to their respective positions in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon atoms.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups in 4,4-Dimethylisochroman-1,3-dione, such as the carbonyl (C=O) stretching vibrations of the anhydride and the C-H stretching vibrations of the methyl and aromatic groups.[9][10]

Computational Analysis

Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular orbitals, and other properties of the molecule, complementing the experimental data.

Computational Workflow:

-

Model Building: Construct the initial 3D model of 4,4-Dimethylisochroman-1,3-dione based on the coordinates obtained from the X-ray crystal structure.

-

Geometry Optimization: Perform a full geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Perform a vibrational frequency calculation to confirm that the optimized geometry corresponds to a true energy minimum and to predict the IR spectrum.

-

Property Calculations: Calculate various electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential (MEP), and NMR chemical shifts.[11]

Diagram of the Integrated Structural Analysis Workflow:

Caption: Integrated workflow for structural analysis.

Conclusion

The comprehensive structural analysis of 4,4-Dimethylisochroman-1,3-dione, as outlined in this guide, provides a robust framework for obtaining a detailed understanding of its molecular architecture. The integration of synthesis, crystallization, single-crystal X-ray diffraction, spectroscopic characterization, and computational modeling ensures a thorough and validated structural elucidation. The insights gained from this multi-faceted approach are crucial for advancing the development of novel isochromanone-based compounds for various applications in the pharmaceutical and materials science fields.

References

-

Aboua, A., et al. (2009). Crystal Structure of 4-(1-Hydroxypropyl)-isochroman-1,3-dione. Zeitschrift für Naturforschung B, 64(3), 328-330. [Link]

-

Abou, A. A., et al. (2009). Crystal Structure of 4-(1-Hydroxypropyl)-isochroman-1,3-dione. Z. Naturforsch. 64b, 328 – 330. [Link]

-

Al-Otaibi, J. S., et al. (2018). Solvents effect on infrared spectra of 1,3-indanedione in organic solvents. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Karapetsas, A. (n.d.). Single Crystal X-Ray Diffraction Unit. University of Ioannina. [Link]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

Rototec-Spintec. (n.d.). TECH NOTE: 22-004 - The Appearance of Solvent and Water Signals in 1H- and 13C-NMR Spectra. [Link]

-

Saeed, S., et al. (2023). Exploring the Bioactive Potential of 2,2‐Dimethyl‐1,3‐Dioxane‐4,6‐Dione: A Comprehensive Computational Analysis. ResearchGate. [Link]

-

Singh, R., et al. (2016). Figure S4. FT-IR spectra for 4: 3038 cm-1 (aromatic C-H str). ResearchGate. [Link]

-

Tautermann, C. S., et al. (2014). 4-[(Hydroxy)(4-methylphenyl)methylidene]isochroman-1,3-dione. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. znaturforsch.com [znaturforsch.com]

- 3. old.uoi.gr [old.uoi.gr]

- 4. mdpi.com [mdpi.com]

- 5. 4-[(Hydroxy)(4-methylphenyl)methylidene]isochroman-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rototec-spintec.com [rototec-spintec.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,4-Dimethylisochroman-1,3-dione: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethylisochroman-1,3-dione, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While the specific historical discovery of this molecule is not extensively documented, its structural motif is related to a class of compounds with known biological activities. This guide details the plausible synthetic pathway, starting from the preparation of its precursor, 2-(1-carboxy-1-methylethyl)benzoic acid, and its subsequent cyclization. Detailed experimental protocols, reaction mechanisms, and characterization data, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analyses, are presented. Furthermore, this document explores the potential reactivity and applications of 4,4-dimethylisochroman-1,3-dione as a building block in the synthesis of more complex molecules.

Introduction